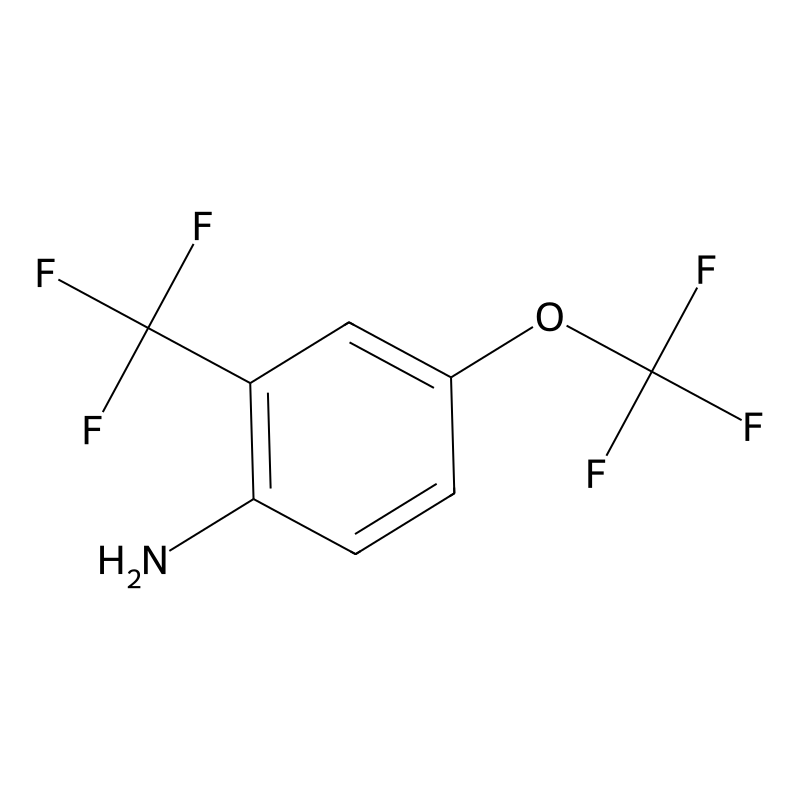

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

While research on the specific applications of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline (4-(TFMA)-2-(CF3)-aniline) is limited, its synthesis has been reported in scientific literature. Researchers have described methods for its preparation using various strategies, including aromatic nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. [, ] These methods offer potential routes for incorporating this molecule into more complex structures for further investigation.

Potential Applications:

Based on the presence of functional groups like the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) moieties, 4-(TFMA)-2-(CF3)-aniline might hold promise for various research applications. Here are some potential areas of exploration:

- Liquid Crystals: The combination of electron-withdrawing CF3 and electron-donating OCF3 groups could influence the liquid crystalline properties of the molecule. This makes it a potential candidate for the development of novel liquid crystals with specific functionalities. []

- Pharmaceuticals and Agrochemicals: The trifluoromethyl group is a common feature in many biologically active molecules due to its unique properties like enhanced lipophilicity and metabolic stability. Similarly, the OCF3 group can also influence biological activity. Therefore, 4-(TFMA)-2-(CF3)-aniline could serve as a starting material for the synthesis of novel drug candidates or agrochemicals. []

- Materials Science: The presence of the CF3 and OCF3 groups can potentially influence the material properties of polymers and other materials when incorporated into their structures. This opens up possibilities for exploring 4-(TFMA)-2-(CF3)-aniline as a building block for the design of novel materials with desired properties.

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline, with the chemical formula C8H6ClF6NO, is an aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline structure. This compound exhibits unique physical and chemical properties due to the influence of the electronegative fluorine atoms, which enhance its reactivity and stability in various chemical environments. The presence of these functional groups makes it a subject of interest in both synthetic chemistry and materials science.

Aniline derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Specific data for 4-(trifluoromethoxy)aniline might be limited, but general safety precautions for aromatic amines should be followed, including:

- Proper ventilation when handling.

- Use of personal protective equipment (gloves, goggles, respirator).

- Proper disposal according to local regulations.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups can direct electrophiles to the ortho or para positions on the aromatic ring.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by stronger nucleophiles under appropriate conditions.

- Reduction Reactions: This compound can be reduced to form corresponding amines or other derivatives, often utilizing reagents such as iron and hydrochloric acid for high-yield conversions from nitro intermediates .

Several synthetic routes have been developed for producing 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline:

- Diazotization Method:

- Radical Methods:

- One-Pot Synthesis:

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline finds applications in various fields:

- Material Science: Used in the development of fluorinated polymers and liquid crystals due to its unique thermal and electronic properties.

- Pharmaceutical Industry: Acts as a key intermediate in synthesizing biologically active compounds and pharmaceuticals.

- Agricultural Chemicals: Potential use in developing agrochemicals with enhanced efficacy due to fluorination .

Interaction studies involving 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline focus on its behavior with biological targets or other chemical entities:

- Protein Binding Studies: Investigating how this compound interacts with specific proteins can reveal its potential therapeutic effects or toxicity.

- Reactivity with Nucleophiles: Understanding how it reacts with various nucleophiles can help predict its behavior in biological systems and during synthetic processes .

Several compounds share structural similarities with 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline, each exhibiting unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Trifluoromethoxyaniline | Contains a trifluoromethoxy group | Often used as a precursor for other fluorinated compounds |

| 2-Trifluoromethylphenol | Contains a trifluoromethyl group | Exhibits strong hydrogen-bonding capabilities |

| 4-(Trifluoromethyl)aniline | Contains only a trifluoromethyl group | Known for its reactivity towards electrophiles |

| 3-Trifluoromethoxyaniline | Contains a trifluoromethoxy group at position 3 | Displays different regioselectivity in reactions |

The uniqueness of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline lies in its dual trifluoro-substituted structure, which enhances its reactivity and stability compared to its analogs. This dual substitution allows it to participate in diverse

The development of fluorinated aniline derivatives traces back to the mid-20th century, driven by the need for high-performance materials in pharmaceuticals, agrochemicals, and electronics. Early work focused on introducing fluorine atoms to aromatic systems to enhance stability, solubility, and electronic properties. Key milestones include:

- 1940s–1960s: Introduction of fluorine via direct fluorination or Balz-Schiemann reactions, though these methods were limited by harsh conditions and poor selectivity.

- 1980s–1990s: Patent-driven advancements in fluorinated anilines for oxidative chromogenic reactions (e.g., US4912258A) and anti-inflammatory agents (e.g., US4145364A).

- 2000s–Present: Focus on regioselective fluorination using Togni reagents, photoredox catalysis, and transition-metal-mediated cyclizations.

Fluorinated anilines gained prominence due to fluorine’s unique electronegativity (χ = 3.7), which stabilizes molecular orbitals and modulates electronic properties.

Research Evolution of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

The synthesis of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline emerged from efforts to combine trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups—a challenging task due to competing reactivity and steric hindrance. Key synthetic strategies include:

Mechanistic Insights:

- Togni Reagent: Enables O-trifluoromethylation via radical intermediates, followed by thermal O→C migration to achieve ortho-substitution.

- HF-Mediated Fluorination: Replaces Cl with F in trichloromethoxy benzene, though limited by byproduct formation (HCl).

Current Scientific Interest and Research Gaps

This compound is highly sought after for its dual fluorinated substituents, which confer:

- Enhanced Solubility: Fluorine’s low steric demand improves solubility in organic solvents (e.g., THF, toluene).

- Tailored Electronic Properties: Trifluoromethoxy and trifluoromethyl groups lower HOMO/LUMO levels, critical for optoelectronic applications.

Research Gaps:

- Scalability: Current syntheses remain low-scale (milligram quantities).

- Functionalization: Limited methods for post-synthetic modification (e.g., cross-coupling).

- Environmental Impact: HF-based methods pose safety risks; greener alternatives are underdeveloped.

Theoretical Framework for Fluorinated Aromatic Compound Research

Fluorine’s electronic effects dominate the behavior of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline:

Molecular Orbital Contributions:

Classical Synthetic Approaches

Aromatic Nucleophilic Substitution Pathways

Aromatic nucleophilic substitution represents a fundamental approach for synthesizing 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline, particularly when utilizing pre-functionalized aromatic precursors [5]. The trifluoromethyl group functions as a weakly activating substituent in aromatic nucleophilic substitution reactions, exhibiting nucleophile-dependent discrimination between ortho- and para-substitution with selectivity patterns that differ from traditional nitro group activators [5]. This unique reactivity profile enables selective functionalization at specific positions on the aromatic ring.

The methodology typically employs 4-(trifluoromethoxy)aniline as a starting material, which can be synthesized through a multi-step process involving trifluoromethoxybenzene intermediates [1]. The synthesis begins with anisole and 4-chlorobenzotrifluoride under radical initiation conditions at elevated temperatures of 90-100°C with polychromatic ultraviolet illumination [1]. The subsequent step involves trifluoromethoxy benzene preparation from trichloromethoxy benzene using anhydrous hydrogen fluoride at 80°C for 4-6 hours, generating hydrochloric acid as a byproduct [1].

The nucleophilic substitution approach demonstrates excellent yields when properly optimized, with reported selectivities of 90% and yields of 85% under controlled reaction conditions [1]. The final aniline functionality is typically introduced through reduction of the corresponding nitro compound using iron and concentrated hydrochloric acid in methanol at 60-65°C, yielding the desired product with purities exceeding 88% [1].

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline [6]. These reactions involve general mechanistic steps including oxidative addition, transmetalation, cyclization, carbon-carbon bond cleavage, and carbon-hydrogen bond activation [6]. The organometallic species generated through these processes subsequently react with diazo substrates to form metal carbene intermediates, which undergo rapid migratory insertion to establish new carbon-carbon bonds [6].

The versatility of carbene-based coupling reactions extends across multiple transition metals including palladium, copper, rhodium, nickel, cobalt, and iridium, demonstrating broad applicability as effective catalysts [6]. The scope has been extended beyond traditional diazo compounds to encompass various substrates, enabling diverse cascade processes based on carbene migratory insertion mechanisms [6].

For trifluoromethyl group incorporation specifically, copper-catalyzed methodologies have shown particular promise [3]. A representative synthesis employs 1 mol of trifluoromethoxybenzene with anhydrous dimethyl sulfoxide under argon atmosphere and vigorous stirring conditions [3]. The process involves sequential addition of sodium ferrate and sodium bromide as auxiliary reaction components, followed by heating to 95°C for 4 hours and subsequent addition of sodium amide with temperature elevation to 155°C under 4 atmospheric pressure for 10 hours [3].

Yield Optimization Strategies

Yield optimization for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline synthesis requires careful consideration of multiple reaction parameters including temperature, pressure, reaction time, and stoichiometric ratios [37]. Systematic studies have demonstrated that optimal conditions often involve moderate temperatures rather than maximum forcing conditions, as excessive heat can lead to side product formation and decreased yields of the desired product [43].

The optimization of trifluoromethylation reactions has been achieved through careful evaluation of reaction conditions, with particular attention to concentration effects, temperature control, and solvent system selection [37]. Studies indicate that three critical parameters prove crucial for successful reactions: concentration, temperature, and solvent composition [37]. For branched trifluoroethane preparations, extended heating protocols generally do not decompose the final products, allowing for prolonged reaction times when necessary [37].

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Temperature | 80-155°C | Up to 98.2% | [3] |

| Pressure | 4 atm | Significant | [3] |

| Reaction Time | 4-10 hours | Critical | [3] |

| Stoichiometric Ratio | 1:4.5 (substrate:reagent) | 98.2% yield | [3] |

Purification strategies play equally important roles in yield optimization, with high-performance liquid chromatography purity reaching 97.7% under optimized conditions [3]. The ratio of trifluoromethoxybenzene to auxiliary reaction mixture of 1:1.4 and sodium ferrate to sodium bromide ratio of 1:1 have been identified as critical factors for achieving maximum yields [3].

OCF₃ Migration Methodologies

O-Trifluoromethylation of N-Aryl-N-Hydroxylamine Derivatives

The O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives represents a sophisticated approach for accessing 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline through subsequent migration processes [2] [7]. This methodology utilizes 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as Togni reagent II, as the trifluoromethylating agent [2] [7]. The protocol involves treating methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II in the presence of catalytic cesium carbonate in chloroform at room temperature [2] [7].

The mechanistic pathway for O-trifluoromethylation involves a radical process, as demonstrated through radical trapping experiments using 2,6-di-tert-butyl-para-cresol and 2,2,6,6-tetramethylpiperidine-N-oxyl [9]. Addition of stoichiometric amounts of these radical traps significantly reduces reaction yields from 97% to 28% and 37% respectively, with corresponding detection of trifluoromethyl radical trapping products by gas chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance spectroscopy [9].

The reaction demonstrates exceptional functional group tolerance and proceeds under mild conditions, making it particularly attractive for late-stage functionalization applications [7]. The oxygen sensitivity of the O-trifluoromethylation reaction necessitates the use of strictly degassed solvents to maintain optimal yields [9]. This requirement supports the proposed mechanism involving trifluoromethyl radical intermediates generated through single electron transfer processes [9].

Intramolecular OCF₃ Migration Mechanisms

Intramolecular OCF₃ migration mechanisms provide a powerful strategy for accessing ortho-trifluoromethoxylated aniline derivatives through rearrangement processes [8] [9]. The migration step involves heating the O-trifluoromethylated N-hydroxylamine derivatives in nitromethane at elevated temperatures, typically 120°C, to cleave the N-OCF₃ bond and form new C-OCF₃ bonds [2] [7].

Cross-over experiments using N-(4-bromophenyl)-N-(trifluoromethoxy)acetamide and N-(4-chlorophenyl)-N-(perfluoroethoxy)acetamide demonstrate the intramolecular nature of the migration process [9]. Heating these compounds together in nitromethane or neat conditions at 80°C produces only non-crossover products, as monitored by gas chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance spectroscopy [9]. This observation indicates that OCF₃ migration occurs through an intramolecular mechanism with recombination rates significantly faster than intermolecular OCF₃ group transfer [9].

The intramolecular mechanism receives further support from the formation of benzoxazole side products during rearrangement reactions, resulting from competing intramolecular trapping of nitrenium ion intermediates by internal nucleophiles [9]. This side product formation confirms that nitrenium ion intermediates are highly reactive and short-lived species [9].

Heterolytic Cleavage Pathways

Heterolytic cleavage pathways govern the mechanism of OCF₃ migration in the synthesis of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline [9] [10]. Linear free energy relationship analysis using Hammett plots provides compelling evidence for heterolytic rather than homolytic N-OCF₃ bond cleavage [9]. Studies involving seven para/meta-substituted O-trifluoromethylated N-hydroxylamine derivatives reveal a highly negative linear slope of ρ = -11.86 with excellent correlation (R² = 0.99) [9].

The significant negative Hammett slope indicates formation of positive charge during the rate-determining step, consistent with heterolytic cleavage generating nitrenium ion and trifluoromethoxide ion pairs [9]. This mechanism contrasts with homolytic pathways that would generate N-amidyl and trifluoromethoxyl radicals [9]. Radical trapping experiments using 2,6-di-tert-butyl-para-cresol during the rearrangement step show no significant yield reduction, further excluding long-lived radical species formation [9].

Computational studies at the M06-2X/6-311++G(d,p)//M06-2X/6-31+G(d) level of theory with SMD solvation model in nitromethane support the heterolytic cleavage mechanism [9]. The calculated activation free energy for heterolytic N-OCF₃ bond cleavage reaches 27.6 kcal/mol, which proves feasible under experimental conditions of 80°C [9]. The resulting ion pair intermediate forms an anion-π complex that subsequently undergoes rapid recombination to establish the C-OCF₃ bond [9].

CF₃ Group Integration Strategies

Langlois Reagent Applications

Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), represents one of the most versatile and economically attractive trifluoromethylating agents for incorporating CF₃ groups into 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline [15] [19] [20]. This reagent offers exceptional advantages including commercial availability, cost-effectiveness, stability, and capability to transfer CF₃ groups through both electrophilic and free-radical mechanistic pathways [15]. The reagent can also install SCF₃ and SOCF₃ functional groups, demonstrating remarkable versatility beyond simple trifluoromethylation [15].

Sodium trifluoromethanesulfinate functions as a stable white solid with a melting point of 350°C, exhibiting solubility in water and slight solubility in acetonitrile, methanol, and acetone [20]. The reagent was initially prepared in 1955 by Haszeldine and later in 1976 by Roesky, but its application for trifluoromethylation of aromatic compounds under oxidative conditions was first reported by Langlois in 1991 [20].

The mechanism of Langlois reagent trifluoromethylation involves generation of CF₃ radicals through reaction with tert-butyl hydroperoxide in the presence of copper catalysts [20]. The CF₃ radical adds to electron-rich carbon atoms of carbon-carbon double bonds, generating radical species that undergo oxidation by copper(II) through single electron transfer to form cationic intermediates [20]. Subsequent elimination processes provide the final trifluoromethylated products [20].

| Substrate Type | Yield Range | Reaction Conditions | Reference |

|---|---|---|---|

| Enol acetates | 50-70% | Cu(II) triflate, TBHP | [20] |

| Aryl ketones | 60-80% | Cu(I/II) salts, TBHP | [20] |

| Heteroarenes | 70-90% | TBHP, flow conditions | [20] |

| Coumarins | 50-70% | Mn(OAc)₃ oxidant | [20] |

Photocatalytic Trifluoromethylation Routes

Photocatalytic trifluoromethylation routes offer environmentally benign alternatives for CF₃ group integration in 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline synthesis [17] [21]. These methodologies employ various photocatalysts including polypyridyl complexes of iridium or ruthenium transition metals, organic dyes such as Rose Bengal, phthalocyanine-metal organocatalysts, and visible-light activated complexes [17] [21].

Visible light photocatalyzed fluoroalkylation reactions of aniline derivatives demonstrate exceptional versatility across different light sources spanning from blue region electromagnetic spectrum to low-power red light irradiation [17] [21]. The electron-rich nature of aminoaromatic compounds and electrophilic character of fluoroalkyl radicals create optimal conditions for substitution reactions [17] [21].

The photocatalytic mechanism involves single electron transfer from excited photocatalyst to trifluoromethylating reagents, generating trifluoromethyl radicals that add to aniline derivatives [21]. The resulting cyclohexadienyl-substituted radical intermediates undergo oxidation to carbocation intermediates by higher oxidation state photocatalysts, followed by deprotonation to afford substituted products [21]. Kinetic isotope effect analyses, radical trapping experiments, and theoretical calculations support this mechanistic pathway [21].

Rose Bengal-photocatalyzed perfluoroalkylation reactions utilize perfluoroalkyl iodides in the presence of cesium carbonate as additive in acetonitrile solvent under compact fluorescent lamp irradiation [21]. This methodology demonstrates good functional group tolerance and provides access to various trifluoromethylated products under mild conditions [21].

Radical-Mediated Processes

Radical-mediated processes constitute a cornerstone methodology for CF₃ group integration in the synthesis of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline [18] [21]. These processes exploit the electrophilic nature of trifluoromethyl radicals and their favorable reactivity with electron-rich aromatic systems [18]. Well-defined copper(II) complexes can promote generation of CF₃ radicals through reduction of electrophilic CF₃⁺ sources, offering controlled radical generation under mild conditions [18].

The radical generation mechanism involves single electron transfer from copper complexes to CF₃⁺ sources such as Umemoto or Togni II reagents, followed by radical addition to unsaturated substrates [18]. The resulting alkyl-CF₃ radicals undergo additional single electron transfer, regenerating the copper catalyst and closing the catalytic cycle through proton loss [18]. For alkyne substrates, vinyl-CF₃ radicals undergo hydrogen transfer with N-methylpyrrolidone, providing trifluoromethylated alkenes [18].

Electrochemical approaches represent another significant radical-mediated strategy, utilizing CF₃SO₂Na as the CF₃ source under constant current conditions [34]. The CF₃ radical is generated from CF₃SO₂Na through anodic oxidation with sulfur dioxide release [34]. Addition of this radical to enamide substrates leads to carbon radical intermediate formation, which undergoes further anodic oxidation to form carbon cations before proton loss yields the desired trifluoromethylated products [34].

The electrochemical methodology demonstrates excellent scalability and atom economy, with yields reaching 82% on 0.2 mmol scale [34]. Electrode fouling can impact yield during prolonged production, but continuous flow setups with incorporated flushing steps using water effectively mitigate this issue [34].

One-Pot Synthesis Approaches

Sequential Transformations

Sequential transformations in one-pot synthesis approaches enable efficient construction of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline through carefully orchestrated reaction sequences [23] [27]. These methodologies eliminate intermediate isolation and purification steps, reducing overall synthetic complexity while improving atom economy [23]. A representative approach involves CF₃SO₂Na-based trifluoromethylation of secondary amines, successfully extended to perfluoroalkyl amine configuration using RfSO₂Na reagents [23].

The sequential transformation protocol typically employs CF₃SO₂Na with triphenylphosphine in acetonitrile, followed by silver fluoride addition at elevated temperatures [23]. The mechanism involves thiocarbonyl fluoride formation in situ as the key intermediate, enabling controlled trifluoromethyl group transfer [23]. This approach demonstrates good functional group tolerance under mild conditions using inexpensive and easily handled materials [23].

One-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles exemplifies the power of sequential transformations, utilizing in situ generated nitrile imines and mercaptoacetaldehyde as acetylene equivalents [27]. The protocol comprises (3+3)-annulation to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine, followed by cascade dehydration and ring contraction reactions with para-toluenesulfonyl chloride [27]. This methodology provides direct access to valuable trifluoromethylated building blocks without requiring protection/deprotection sequences [27].

| Sequential Step | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| CF₃ Introduction | CF₃SO₂Na, PPh₃ | MeCN, RT, 1h | 75% | [23] |

| Fluoride Addition | AgF | 50°C, 5h | 85% | [23] |

| Cyclization | p-TsCl | Various solvents | 90-95% | [27] |

Catalyst Optimization

Catalyst optimization in one-pot synthesis approaches requires systematic evaluation of metal complexes, ligands, and loading levels to achieve maximum efficiency [43]. Multi-task Bayesian optimization approaches have emerged as powerful tools for accelerating catalyst optimization, utilizing auxiliary reaction data to guide parameter selection [43]. This methodology enables identification of optimal reaction conditions with significantly fewer experiments compared to traditional design of experiments approaches [43].

Copper catalysts demonstrate particular effectiveness for trifluoromethylation reactions, with both copper(I) and copper(II) salts providing similar yields in many transformations [20]. The choice between different copper sources depends on specific substrate requirements and reaction conditions [20]. Iron complexes also show promise for certain transformations, particularly in electrochemical settings where metal contamination must be minimized [34].

Photocatalyst optimization involves systematic evaluation of different metal complexes and organic dyes to identify optimal light absorption and redox properties [21]. Iridium and ruthenium polypyridyl complexes provide excellent performance across diverse substrate classes, while organic photocatalysts like Rose Bengal offer cost-effective alternatives with good functional group tolerance [21].

The optimization process benefits from automated experimentation platforms that can rapidly screen multiple catalyst systems under various conditions [43]. These platforms enable identification of optimal catalysts that might not be intuitive based on traditional chemical knowledge, often leading to improved yields and selectivities [43].

Solvent Effects and Reaction Conditions

Solvent effects play critical roles in one-pot synthesis approaches for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline, influencing both reaction rates and product selectivities [26] [30]. Polar aprotic solvents like dimethylformamide and acetonitrile generally provide optimal conditions for trifluoromethylation reactions, facilitating ion pair formation and radical stabilization [26]. Donor ability of solvents, classified by Gutmann donor numbers, significantly impacts reaction outcomes [26].

High donor ability solvents such as pyridine or dimethylformamide favor trifluoromethylation over fluorination by complexing Lewis acids reversibly, decreasing their hardness and promoting transfer of softer CF₃⁻ anions [26]. In contrast, solvents with smaller donor numbers like acetonitrile or ethers promote trifluoromethylation even at reduced temperatures of -30°C [26].

Solvent-free conditions offer attractive alternatives for green chemistry applications, with microwave irradiation providing enhanced reaction rates and yields [29] [32]. The absence of bulk solvents significantly improves environmental factors, with E-factor values dropping from 18.7-33.5 for solution-based methods to 2.6 for solid-state approaches [36]. Mechanochemical protocols utilizing potassium fluoride and quaternary ammonium salts enable efficient aromatic fluorination without toxic high-boiling solvents [36].

Continuous flow conditions provide additional advantages for solvent optimization, enabling precise temperature and residence time control while facilitating efficient heat and mass transfer [25]. Flow photoreactors demonstrate particular effectiveness for photocatalytic transformations, achieving comparable yields to batch processes with significantly reduced reaction times [25].

Green Chemistry Considerations

Sustainable Reagent Selection

Nanocellulose functions as a green reaction medium, with reactions failing to proceed in its absence, highlighting the critical role of sustainable support materials [31]. The protocol demonstrates excellent scope across 28 trifluoromethyl arenes with excellent yields through selective ipso-substitution of aromatic amino groups [31]. This methodology holds particular significance for pharmaceutical industries enabling late-stage functionalization of active pharmaceutical ingredients [31].

Sodium trifluoromethanesulfinate (Langlois reagent) exemplifies sustainable reagent selection due to its commercial availability, low cost, stability, and versatility [19] [20]. This reagent enables both trifluoromethylation and trifluoromethylsulfenylation reactions, providing multiple synthetic pathways from a single precursor [19]. The solid nature and water solubility of the reagent facilitate handling and purification compared to gaseous alternatives [19].

Development of novel green synthetic processes focuses on minimizing toxic byproducts while maximizing atom efficiency [33]. Recent advances in sulfonyl fluoride synthesis demonstrate this principle, utilizing readily available starting materials with potassium fluoride to produce only non-toxic sodium and potassium salts as byproducts [33].

Atom Economy Analysis

Atom economy analysis for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline synthesis reveals significant advantages of modern synthetic methodologies over traditional approaches [30] [32]. Solvent-free synthesis protocols demonstrate superior atom economy by eliminating bulk solvent requirements while maintaining high yields [30] [32]. The key step involves unprecedented diaza-carbonyl-ene reaction of formaldehyde tert-butyl hydrazone with trifluoromethyl ketones under solvent-free conditions [32].

This reaction proves exceptionally fast, clean, and high-yielding, affording densely functionalized α-hydroxy α-trifluoromethyl diazenes [32]. The subsequent diazene-to-aldehyde transformation avoids protection/deprotection reactions and chromatographic purifications, providing direct entry to trifluoromethylated building blocks with excellent atom economy [32]. Recovery and reuse of tert-butyl hydrazine (92-96% recovery as hydrochloride salt) further enhances overall atom efficiency [32].

Environmental factor (E-factor) calculations provide quantitative assessment of synthetic efficiency, with values of 2.6 for solid-state approaches compared to 18.7-33.5 for conventional solution-based methods [36]. The dramatic improvement stems primarily from elimination of bulk solvents in mechanochemical protocols [36]. However, current workup and purification procedures require optimization to achieve full sustainability potential [36].

| Methodology | E-Factor | Key Advantage | Reference |

|---|---|---|---|

| Solid-state SNAr | 2.6 | No bulk solvents | [36] |

| Solution-based (Bland) | 18.7 | Traditional approach | [36] |

| Solution-based (Sanford) | 33.5 | Conventional method | [36] |

| Solvent-free synthesis | <5.0 | Eliminated solvents | [32] |

Waste Reduction Strategies

Waste reduction strategies for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline synthesis encompass multiple approaches including solvent elimination, byproduct minimization, and waste valorization [35] [36]. Mechanochemical protocols represent the most significant advancement in waste reduction, eliminating toxic high-boiling solvents that pose disposal challenges [36]. These solid-state approaches operate under ambient conditions without requiring complex setups or inert gases, reducing overall environmental footprint [36].

Fluoride waste management represents a critical consideration given the prevalence of fluorinated reagents in synthetic pathways [35]. Recent developments in fluoride removal from industrial wastewater utilize various adsorbent materials including waste sludge, paper sludge, and post-soda lime composites [35]. These approaches convert fluoride-containing waste streams into useful materials for construction applications, exemplifying circular economy principles [35].

Continuous flow technology provides additional waste reduction benefits through improved reaction control and reduced side product formation [34]. Flow setups enable precise temperature and residence time optimization while facilitating efficient product separation [34]. Electrode fouling in electrochemical processes can be managed through automated flushing protocols, maintaining high yields while minimizing waste generation [34].

Recovery and recycling of catalysts and reagents significantly impact overall waste generation [32]. Successful recovery of tert-butyl hydrazine in >90% yields demonstrates the feasibility of reagent recycling in trifluoromethylation protocols [32]. Similar approaches can be applied to metal catalysts through appropriate separation and purification strategies [32].

Electronic Distribution Analysis

Influence of Trifluoromethoxy and Trifluoromethyl Groups on Electron Density

The electronic distribution in 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is profoundly influenced by the dual presence of both trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) substituents. The trifluoromethoxy group exhibits a characteristic electronic behavior that combines weak π-donating properties with strong σ-withdrawing effects [1] [2]. This dual electronic character distinguishes it from simple electron-withdrawing groups, as the oxygen atom possesses lone pair electrons that can participate in limited resonance donation to the aromatic ring, while the highly electronegative trifluoromethyl moiety attached to oxygen creates substantial electron withdrawal through inductive effects [3].